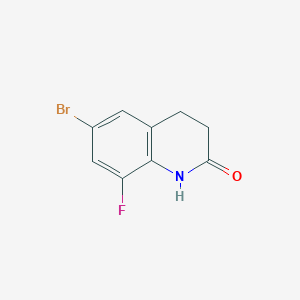
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one
Übersicht
Beschreibung
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one, also known as 6-BFQ, is a heterocyclic compound that has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, and its ability to interact with a variety of biological targets makes it a useful tool in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Synthesis Improvements
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one has been instrumental in advancing synthesis techniques in medicinal chemistry. For instance, its derivative, 5-bromo-2-methylamino-8-methoxyquinazoline, was synthesized more efficiently by reducing isolation processes and increasing yield by 18%, thus enhancing the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Chemical Synthesis and Application
Efficient synthesis methods have been developed for various derivatives of 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one, contributing significantly to the field of medicinal chemistry. For example, novel synthesis approaches for 1,3-Disubstituted 3,4-Dihydro-4-thioxoquinazolin-2(1H)-ones from 1-Bromo-2-fluorobenzenes have been developed (Kobayashi et al., 2011). Additionally, new thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives have been synthesized from related compounds, demonstrating significant antibacterial activity (Abdel‐Wadood et al., 2014).
Biological and Antimicrobial Activities
Derivatives of 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one have shown promising biological activities. For instance, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives exhibited potent antimicrobial activity (Ansari & Khan, 2017). Moreover, compounds like 5-bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide have been explored for their potential in identifying breast tumors in vivo, indicating their utility in medical imaging and cancer research (Rowland et al., 2006).
Advanced Synthesis Techniques
Innovative synthesis techniques involving 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one have been developed to produce various functionalized quinolines. These techniques include cobalt salt-catalyzed carbocyclization reactions and methods for creating 4-halogenated 3-fluoroquinolines, crucial for antibiotic synthesis (Cheng et al., 2017; Flagstad et al., 2014).
Eigenschaften
IUPAC Name |
6-bromo-8-fluoro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFNRAZIYBSYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

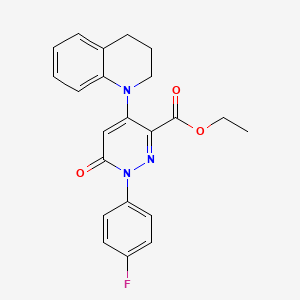
![(E)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2959347.png)
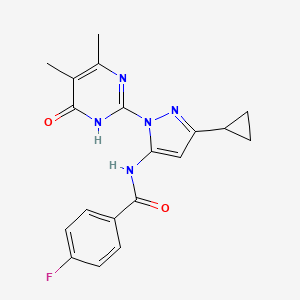
![ethyl 3-(8-(2-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2959350.png)
![Methylethyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2959351.png)
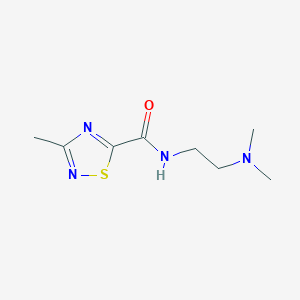
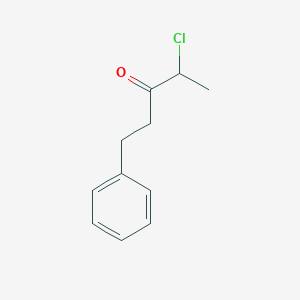
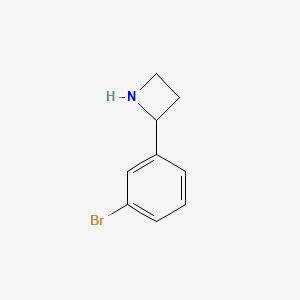
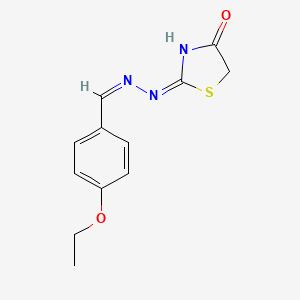
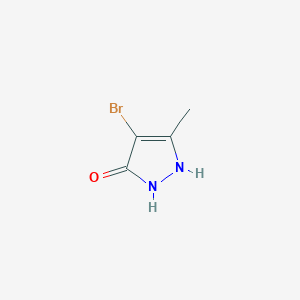

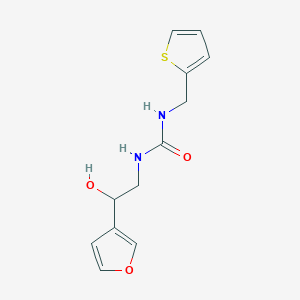
![1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959368.png)
![Methyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2959369.png)